molecular formula C19H19NO3 B2649638 N-([2,3'-bifuran]-5-ylmethyl)-2-phenylbutanamide CAS No. 2034341-54-1

N-([2,3'-bifuran]-5-ylmethyl)-2-phenylbutanamide

Cat. No.: B2649638
CAS No.: 2034341-54-1
M. Wt: 309.365
InChI Key: NGYZGJRLMQYTFT-UHFFFAOYSA-N
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Description

N-([2,3’-bifuran]-5-ylmethyl)-2-phenylbutanamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound features a bifuran ring system, which is known for its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bifuran]-5-ylmethyl)-2-phenylbutanamide typically involves the reaction of 2,3’-bifuran with phenylbutanamide under specific conditions. One novel method for synthesizing amide derivatives containing furan rings involves microwave-assisted conditions. This method uses effective coupling reagents such as DMT/NMM/TsO− or EDC, and the reactions are carried out in a microwave reactor. The reaction time, solvent, and amounts of substrates are optimized to achieve good yields .

Industrial Production Methods

The use of renewable resources and bioproducts in the synthesis process aligns with the principles of the circular economy, offering both economic and ecological benefits .

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bifuran]-5-ylmethyl)-2-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The bifuran ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The bifuran ring allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bifuran carboxylic acids, while reduction could produce bifuran alcohols or amines.

Scientific Research Applications

N-([2,3’-bifuran]-5-ylmethyl)-2-phenylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-([2,3’-bifuran]-5-ylmethyl)-2-phenylbutanamide involves its interaction with specific molecular targets. The bifuran ring system allows the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes, contributing to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([2,3’-bifuran]-5-ylmethyl)-2-phenylbutanamide is unique due to its bifuran ring system, which imparts distinct chemical properties and reactivity compared to other furan-based compounds. This uniqueness makes it valuable for various scientific and industrial applications.

Properties

IUPAC Name

N-[[5-(furan-3-yl)furan-2-yl]methyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-2-17(14-6-4-3-5-7-14)19(21)20-12-16-8-9-18(23-16)15-10-11-22-13-15/h3-11,13,17H,2,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGYZGJRLMQYTFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC2=CC=C(O2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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